Diphenyl sulfide

Overview

Description

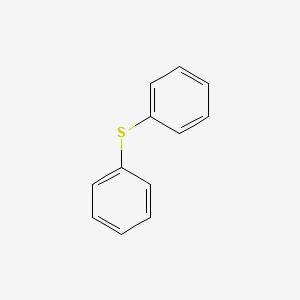

Diphenyl sulfide (DPS, C₁₂H₁₀S, CAS 139-66-2) is an aromatic organosulfur compound comprising two phenyl groups linked by a sulfur atom. It is a colorless to pale yellow liquid with a density of 1.113 g/mL (20°C), boiling point of 296°C, and refractive index of 1.6327 . DPS is insoluble in water but miscible with organic solvents like acetone and ether. Industrially, it serves as a precursor in synthesizing pesticides (e.g., DDT derivatives), pharmaceuticals (e.g., sulfonamide-based drugs), dyes, and metal extraction agents . Its stability under moderate conditions and reactivity in oxidation and substitution reactions make it a versatile intermediate in organic synthesis .

Preparation Methods

- Synthesis: Diphenylsulfone can be synthesized from phenol and sulfuric acid.

- Reaction conditions: The reaction occurs in an aromatic solvent with acid catalysts present.

- Process: Stirring, reflux, filtration, crystallization, and drying yield a solution containing 2,4’-dihydroxydiphenylsulfone, which is then evaporated and purified to obtain diphenylsulfone .

Chemical Reactions Analysis

- Diphenylsulfone undergoes various reactions:

- Oxidation: It can be oxidized to the sulfoxide using hydrogen peroxide.

- Other reactions: Further investigations are needed to explore its reactivity with specific reagents and conditions.

Scientific Research Applications

Photopolymer and Photoinitiator Applications

Diphenyl sulfide serves as a precursor to triarylsulfonium salts, which are widely used as photoinitiators in UV-curable coatings and inks. These compounds initiate polymerization upon exposure to UV light, enabling the rapid curing of coatings used in various applications, including:

- Coatings : Used in automotive and industrial coatings for enhanced durability.

- Inks : Employed in printing processes to achieve quick-drying inks.

Case Study: High Refractive Index Photopolymers

A recent study demonstrated the synthesis of high refractive index this compound photopolymers that can be utilized as antireflection coatings for solar cells. These photopolymers exhibit excellent thermal stability and optical properties, making them suitable for enhancing the efficiency of photovoltaic devices .

Agricultural Chemistry

This compound is utilized as an intermediate in the synthesis of various agrochemicals. It acts as a building block for compounds used in pest control and plant protection products.

- Fungicides : It is a metabolite of the fungicide edifenphos, contributing to its effectiveness against fungal pathogens .

- Pesticides : Its derivatives are involved in developing various pesticides aimed at improving crop yields.

Environmental Science

Research has identified this compound and its derivatives as pollutants that can bioaccumulate in the environment. Polychlorinated diphenyl sulfides (PCDPSs), a class of compounds derived from this compound, have raised concerns due to their persistence and potential toxicity.

- Bioaccumulation Studies : PCDPSs have been shown to accumulate in aquatic organisms, leading to adverse effects on health and development . This highlights the need for ongoing research into their environmental impact.

Chemical Synthesis

In organic chemistry, this compound is employed as a reagent or catalyst in various reactions:

- Oxidation Reactions : It can be oxidized to form diphenyl sulfoxide, which is useful in synthesizing other chemical compounds .

- Metal Extraction : this compound is also utilized in extracting metals from ores due to its ability to form stable complexes with metal ions .

Industrial Applications

This compound finds use in several industrial processes:

- Catalysis : It acts as a catalyst in certain chemical reactions, improving reaction rates and yields.

- Solvents : Due to its solubility properties, it serves as a solvent for various organic reactions .

Mechanism of Action

- Detailed mechanisms remain elusive due to limited research. Further studies are needed to understand its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dielectric Properties

DPS exhibits distinct dielectric behavior compared to sulfur-containing analogs, critical in microwave-assisted applications like coal desulfurization. The relative dielectric constant (ε') follows the trend:

Diphenyl sulfone > Diphenyl sulfoxide > Diphenyl sulfide > Dibenzothiophene > Octadecane thiol .

| Compound | ε' (Relative Dielectric Constant) | Microwave Absorption Efficiency |

|---|---|---|

| Diphenyl sulfone | Highest | High |

| Diphenyl sulfoxide | High | Moderate |

| This compound | Moderate | Moderate |

| Dibenzothiophene | Low | Low |

| Octadecane thiol | Lowest | Low |

Sulfur-containing compounds generally show higher ε' and ε'' (dielectric loss) than sulfur-free analogs (e.g., nonadecane, dibenzofuran), enhancing microwave absorption in coal matrices .

Oxidation Behavior

DPS oxidizes to diphenyl sulfoxide (DPSO) and diphenyl sulfone (DPSO₂) under mild conditions. Key findings include:

- Catalytic Oxidation : Using Ti-MCM-41 and H₂O₂, DPS converts to DPSO (selectivity: 60–80%) and DPSO₂ (20–40%) under UV light, with efficiency increasing with titanium content .

- Steric Effects : DPS (89–98% conversion) oxidizes faster than bulky analogs like isopropyl phenyl sulfide (83–93% conversion) due to reduced steric hindrance .

- Reaction Mechanism : Below 80°C, DPS undergoes physical adsorption with oxygen; above 80°C, chemical oxidation dominates, forming DPSO and DPSO₂ via radical intermediates .

Physical and Chemical Stability

- Thermal Stability : DPS is stable up to 200°C, whereas diphenyl disulfide decomposes at lower temperatures (~150°C) .

- SHE), consistent with DFT calculations (1.057 V) .

Key Research Findings and Contradictions

Biological Activity

Diphenyl sulfide (DPS), a compound with the molecular formula CHS, is an organosulfur compound that has garnered attention for its diverse biological activities and applications. This article explores its biological activity, including toxicity, environmental impact, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound consists of two phenyl groups attached to a sulfur atom. Its structure allows for various chemical reactions, making it significant in both industrial and biological contexts.

Toxicological Profile

Toxicity Studies

this compound has been identified as a severe skin irritant and has shown adverse effects in animal studies. Notably, a 13-week oral study in rats indicated changes in liver and bladder weights, along with effects on food intake, highlighting its potential toxicity .

Environmental Impact

Research on polychlorinated diphenyl sulfides (PCDPSs), which are derivatives of this compound, indicates that these compounds are persistent in the environment and can bioaccumulate in living organisms. They have been linked to various health issues, including acute liver injury and reproductive disorders in vertebrates . The oxidative stress induced by PCDPSs is associated with activation of aryl hydrocarbon receptors, raising concerns about their impact on ecosystem health .

Biological Activity

Antioxidant Properties

this compound exhibits antioxidant activity, which is significant in mitigating oxidative stress-related diseases. Studies have indicated that it can act as a primary antioxidant, potentially preventing cellular damage from free radicals .

Corrosion Inhibition

Recent studies have explored the use of this compound derivatives as corrosion inhibitors. For instance, diaryl sulfide derivatives have shown promise in inhibiting iron corrosion through favorable adsorption processes on metallic surfaces. Computational studies using density functional theory (DFT) have demonstrated that these compounds can outperform traditional inhibitors like dapsone .

Case Studies

-

Corrosion Inhibition Study

- Objective: To evaluate the efficacy of this compound derivatives as corrosion inhibitors.

- Methodology: The study employed DFT calculations to assess the electronic properties and adsorption energies of various diaryl sulfides.

- Findings: Five derivatives exhibited higher inhibition efficiency compared to dapsone, particularly those with lower dipole moments. The results suggest that structural modifications can enhance the performance of this compound derivatives as corrosion inhibitors .

-

Toxicological Assessment

- Objective: To determine the toxic effects of this compound on mammalian systems.

- Methodology: A 13-week oral toxicity study was conducted on rats.

- Findings: Significant alterations in liver and bladder weights were observed, alongside reduced food intake. These findings underscore the need for cautious handling and regulation of this compound in industrial applications .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing diphenyl sulfide in laboratory settings?

- Methodological Answer : this compound is commonly synthesized via Friedel-Crafts thioetherification, where thiols react with aryl halides in the presence of Lewis acid catalysts (e.g., AlCl₃). Characterization involves:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H and ¹³C NMR peaks (e.g., aromatic protons at δ 7.2–7.5 ppm).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Verify purity and molecular ion peak (m/z 186 for C₁₂H₁₀S).

- Refractive Index/Density : Cross-check with literature values (n²⁰/D = 1.6327; density = 1.113 g/mL at 20°C) .

- Safety Compliance : Include flammability data (flash point = 113°C) and WGK 3 classification for environmental toxicity .

Q. What safety considerations are critical when handling this compound in laboratory experiments?

- Methodological Answer :

- Storage : Keep in tightly closed containers in well-ventilated areas away from oxidizers .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (H315 hazard code) .

- Emergency Measures : For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. How do the dielectric properties of this compound compare to other sulfur-containing model compounds?

- Methodological Answer : Dielectric constant (ε') decreases with increasing frequency. This compound (ε' = 0.34) exhibits lower ε' than its oxidized forms (diphenyl sulfoxide: ε' = 0.61; diphenyl sulfone: ε' = 1.24). This trend is attributed to increased polarity upon oxidation. Comparative studies should use impedance spectroscopy across 10³–10⁶ Hz frequencies .

Advanced Research Questions

Q. How do vanadium-doped titanium dioxide catalysts influence the selective oxidation of this compound to sulfones?

- Methodological Answer :

- Catalyst Preparation : Use incipient wetness impregnation to load vanadium (0.02–0.18 mass%) onto TiO₂. Calcination at 400–600°C stabilizes anatase-rutile phase mixtures .

- Characterization : Employ UV-Vis DRS to confirm vanadium oxide species and cyclic voltammetry to assess redox activity.

- Performance : Lower vanadium content (0.02 mass%) maximizes diphenyl sulfone yield (∼85% conversion) due to optimal dispersion and reduced pore blockage .

Q. What methodological approaches are used to resolve contradictions in this compound oxidation pathways reported across studies?

- Methodological Answer :

- Radical Scavenger Experiments : Add tert-butyl alcohol (t-BuOH) to quench hydroxyl radicals (HO•). A drop in conversion (e.g., from 70% to 30%) confirms HO•’s role in sulfide→sulfoxide pathways .

- Comparative Kinetic Studies : Use in situ FTIR to track intermediate sulfoxide (Ph₂SO) and sulfone (Ph₂SO₂) formation rates under varying O₂ pressures.

- Peer Review : Engage experts to evaluate potential confounding variables (e.g., light intensity in photocatalysis) .

Q. How can QSPR models predict thermodynamic properties of polychlorinated this compound derivatives?

- Methodological Answer :

- Descriptor Selection : Use molecular connectivity indices and electronegativity distance vectors to encode structural features (e.g., chlorine substitution patterns) .

- Model Validation : Apply leave-one-out cross-validation; achieve mean deviations <1% for entropy (S⁰) and enthalpy (H⁰).

- Applications : Predict properties like heat capacity (C₀ᵥ) for environmental risk assessments of chlorinated derivatives .

Q. What factors determine the selectivity of this compound oxidation to sulfoxides versus sulfones in photocatalytic systems?

- Methodological Answer :

- Light Wavelength : UV (>320 nm) excites TiO₂, generating electron-hole pairs. Shorter wavelengths favor sulfone production via prolonged O₂•⁻ activity .

- Catalyst Morphology : Mesoporous TiO₂ enhances sulfoxide selectivity (∼80%) by limiting over-oxidation through controlled reactant diffusion .

Q. How does calcination temperature impact the phase composition and catalytic activity of TiO₂-based catalysts in this compound oxidation?

- Methodological Answer :

- In Situ HT-XRD : Monitor anatase-to-rutile transition at 500–700°C. Higher calcination temperatures reduce surface area but stabilize reactive {001} facets .

- Activity Correlation : Catalysts calcined at 550°C achieve 92% sulfide conversion due to optimal phase mixing (anatase:rutile = 70:30) and vanadium dispersion .

Properties

IUPAC Name |

phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYMSROWYAPPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59371-97-0 | |

| Record name | Benzene, 1,1′-thiobis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59371-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044383 | |

| Record name | Diphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless nearly odorless liquid; [Merck Index] Unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Phenyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-66-2 | |

| Record name | Diphenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5P3Y93MNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.